N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and two aromatic rings substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Acylation Reaction: The starting material, piperidine, undergoes acylation with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms N-(3,4-dimethylbenzoyl)piperidine.
Amidation Reaction: The intermediate N-(3,4-dimethylbenzoyl)piperidine is then reacted with p-tolyl isocyanate to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: can be compared with other similar compounds, such as:
N-(3,4-dimethylbenzoyl)piperidine-1-carboxamide: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
N-(p-tolyl)piperidine-1-carboxamide: Lacks the 3,4-dimethylbenzoyl group, which may influence its pharmacological properties.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16-7-11-20(12-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-10-9-17(2)18(3)15-19/h7-12,15H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRYKZVCSWWCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)C)C)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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